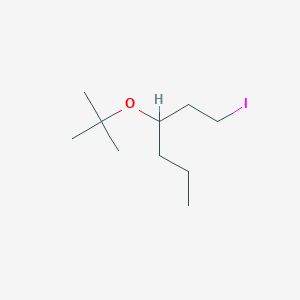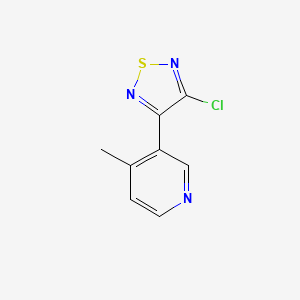
Tert-butyl N-(3,4-dihydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO4 It is a derivative of carbamic acid, featuring a tert-butyl ester group and a 3,4-dihydroxybutyl moiety
Preparation Methods
The synthesis of Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl N-(3,4-dihydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Scientific Research Applications
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3,4-dihydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be compared to other similar compounds, such as:
tert-Butyl N-Hydroxycarbamate: This compound features a similar tert-butyl ester group but differs in the presence of a hydroxylamine moiety instead of the 3,4-dihydroxybutyl group.
tert-Butyl Carbamate: This compound lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
The unique combination of the 3,4-dihydroxybutyl moiety and the tert-butyl ester group in this compound provides it with distinct chemical properties and reactivity, setting it apart from these similar compounds.
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
REMUTXDSTVMYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



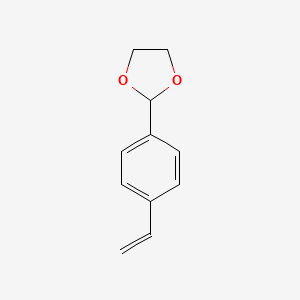

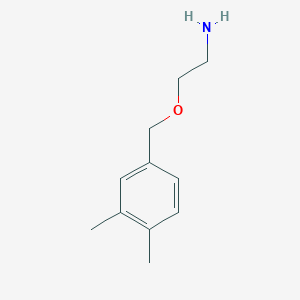
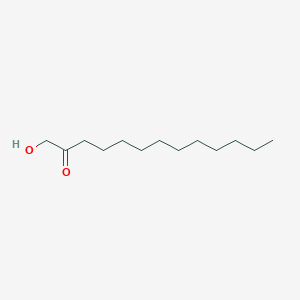
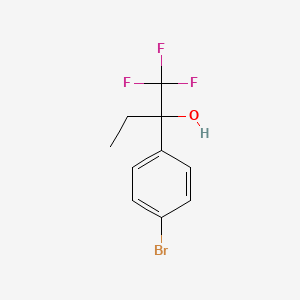
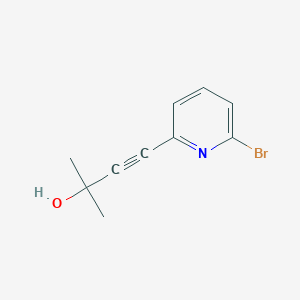
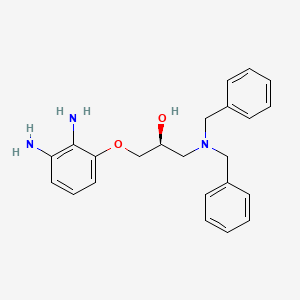
![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)
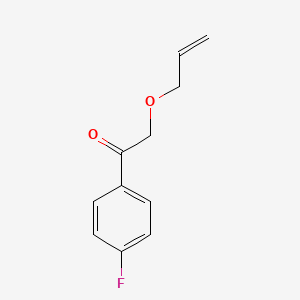

![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)
